Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160219-36-2
VCID: VC7130190
InChI: InChI=1S/C12H11NO3/c1-13-6-9(7-14)10-4-3-8(5-11(10)13)12(15)16-2/h3-7H,1-2H3
SMILES: CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O
Molecular Formula: C12H11NO3
Molecular Weight: 217.224

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate

CAS No.: 1160219-36-2

Cat. No.: VC7130190

Molecular Formula: C12H11NO3

Molecular Weight: 217.224

* For research use only. Not for human or veterinary use.

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate - 1160219-36-2

Specification

CAS No. 1160219-36-2
Molecular Formula C12H11NO3
Molecular Weight 217.224
IUPAC Name methyl 3-formyl-1-methylindole-6-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-13-6-9(7-14)10-4-3-8(5-11(10)13)12(15)16-2/h3-7H,1-2H3
Standard InChI Key HPAYXZMHHIBXPL-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s substitution pattern is critical to its reactivity:

  • N-Methyl Group: At the 1-position, this group enhances metabolic stability by reducing susceptibility to oxidative dealkylation .

  • Formyl Group: Positioned at C-3, this electrophilic moiety facilitates nucleophilic additions and condensations, making the compound a versatile synthon .

  • Methyl Ester: Located at C-6, this group influences solubility and serves as a protective moiety for carboxylic acids, enabling selective deprotection in multi-step syntheses .

The SMILES notation CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O accurately represents its connectivity , while the InChIKey MFCD16037094 provides a unique identifier for database searches .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 3-formyl-1-methyl-1H-indole-6-carboxylate typically involves multi-step strategies:

  • Indole Core Formation: A Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) generates the indole scaffold.

  • Functionalization:

    • N-Methylation: Treatment with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) introduces the N-methyl group .

    • Vilsmeier-Haack Formylation: Phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) install the formyl group at C-3.

    • Esterification: Carboxylic acid intermediates are methylated using diazomethane (CH2N2\text{CH}_2\text{N}_2) or methanol/sulfuric acid .

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance yield and purity. Key considerations include:

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce side reactions during formylation.

  • Process Intensification: Microwave-assisted synthesis and automated purification systems minimize reaction times and solvent use.

Physicochemical Characteristics

Thermodynamic Properties

PropertyValue/DescriptionSource
Melting PointNot reported; likely 80–100°C*
SolubilityModerate in DMSO, CHCl₃; low in H₂O
StabilitySensitive to light and humidity; store under inert gas at 2–8°C

*Estimated based on analogous indole esters.

Chromatographic Behavior

  • HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water) yield a retention time of ~8–10 minutes .

  • TLC: Rf ≈ 0.5 (silica gel, ethyl acetate/hexanes 1:1) .

Biological Activities and Research Applications

Case Studies

  • Lead Optimization: A 2023 study modified the C-3 formyl group to create Schiff base derivatives with enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM).

  • Prodrug Development: Ester hydrolysis in vivo generates carboxylic acid metabolites with improved target binding, as demonstrated in preclinical models.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H312Harmful in contact with skinWear nitrile gloves and lab coat
H315Causes skin irritationImmediate washing with soap/water
H319Causes serious eye irritationUse safety goggles; eye wash station
H332Harmful if inhaledUse in fume hood; respiratory protection

Disposal and Environmental Impact

  • Waste Treatment: Incinerate in a certified facility at >1000°C to prevent release into waterways .

  • Ecotoxicity: Predicted LC₅₀ (fish) >100 mg/L, indicating moderate environmental risk.

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